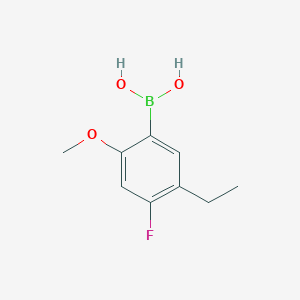
(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethyl, fluoro, and methoxy groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid typically involves the hydroboration of the corresponding aryl halide. The process includes the following steps:
Halogenation: The starting material, 5-ethyl-4-fluoro-2-methoxybenzene, is halogenated to introduce a halogen atom (e.g., bromine or iodine) at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol) under inert atmosphere.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is unique due to the presence of the ethyl group, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications and providing distinct reactivity compared to its analogs .
Properties
Molecular Formula |
C9H12BFO3 |
|---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
(5-ethyl-4-fluoro-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-3-6-4-7(10(12)13)9(14-2)5-8(6)11/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
LLUJWASCLLWSDJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















